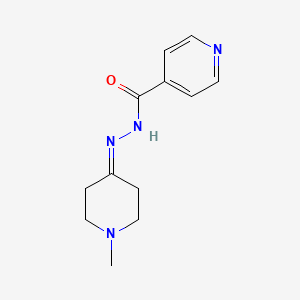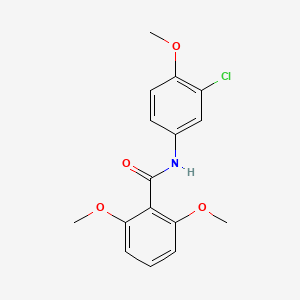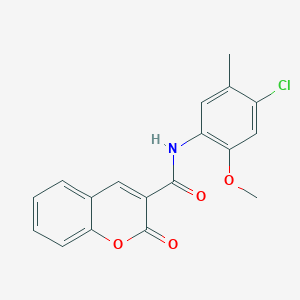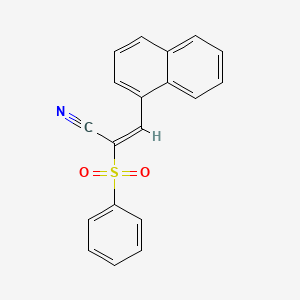
N'-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide is a chemical compound that features a piperidine ring and a pyridine ring connected through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide typically involves the reaction of 1-methylpiperidine-4-carboxylic acid with pyridine-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide linkage. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and distillation are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
N’-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N’-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-16-8-4-11(5-9-16)14-15-12(17)10-2-6-13-7-3-10/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXCAAXPGAHUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5661607.png)
![N,N,4-trimethyl-5-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5661609.png)
![2-(5-chloro-2-pyridinyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5661619.png)

![3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE](/img/structure/B5661629.png)
![N-(tert-butyl)-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5661633.png)
![2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE](/img/structure/B5661634.png)

![2-(3-methoxypropyl)-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5661641.png)
![N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B5661646.png)
![(3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol](/img/structure/B5661650.png)
![3-(4-chlorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5661662.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661665.png)

